6-Amino-2-cyanobenzothiazole

Catalog No.
S733687
CAS No.
7724-12-1
M.F
C8H5N3S
M. Wt
175.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Amino-2-cyanobenzothiazole

CAS Number

7724-12-1

Product Name

6-Amino-2-cyanobenzothiazole

IUPAC Name

6-amino-1,3-benzothiazole-2-carbonitrile

Molecular Formula

C8H5N3S

Molecular Weight

175.21 g/mol

InChI

InChI=1S/C8H5N3S/c9-4-8-11-6-2-1-5(10)3-7(6)12-8/h1-3H,10H2

InChI Key

ZOHSEULTWOYIMS-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1N)SC(=N2)C#N

Canonical SMILES

C1=CC2=C(C=C1N)SC(=N2)C#N

6-Amino-2-cyanobenzothiazole is an organic compound characterized by the presence of an amino group and a cyano group on a benzothiazole ring system. Its chemical structure can be represented as follows:

  • Chemical Formula: C7H6N2S
  • Molecular Weight: 150.20 g/mol

This compound is notable for its potential applications in medicinal chemistry and biochemistry, particularly as a precursor in the synthesis of various bioactive molecules.

, primarily involving nucleophilic substitution and condensation reactions. Notably, it can undergo:

  • Cyanation: The introduction of a cyano group via nucleophilic attack on electrophilic centers.
  • Acylation: Reaction with acyl chlorides to form amides.
  • Condensation Reactions: It can react with thiols or amines to form thioethers or amides, respectively, which are useful in peptide synthesis.

These reactions highlight its versatility as a building block in organic synthesis.

Research indicates that 6-amino-2-cyanobenzothiazole exhibits significant biological activity, particularly in the field of bioluminescence. It serves as a precursor to D-luciferin, which is essential for bioluminescent reactions in organisms like fireflies. Furthermore, studies have shown that derivatives of this compound may possess anticancer properties and can be utilized in imaging techniques due to their luminescent properties .

Several methods have been developed for the synthesis of 6-amino-2-cyanobenzothiazole:

  • Nitration and Reduction: Starting from 2-chlorobenzothiazole, nitration followed by reduction leads to the formation of the amino compound. This method typically involves:
    • Nitration using potassium nitrate and sulfuric acid.
    • Reduction of nitro groups to amino groups using reducing agents such as iron or zinc .
  • Cyanation Catalyzed by DABCO: A more recent method employs 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst for cyanation reactions, yielding high purity and yield of the target compound .
  • Sonication Techniques: In some protocols, sonication is used to enhance reaction efficiency during the cyanation process .

6-Amino-2-cyanobenzothiazole has diverse applications:

  • Bioluminescence Imaging: As a precursor to D-luciferin, it is widely used in bioluminescence imaging for biological research.
  • Drug Development: Its derivatives are being explored for potential therapeutic effects against various diseases, including cancer.
  • Chemical Biology: The compound is utilized in bioorthogonal chemistry for labeling biomolecules, facilitating studies in molecular biology .

Interaction studies involving 6-amino-2-cyanobenzothiazole focus on its reactivity with biological molecules such as proteins and nucleic acids. The compound can engage in bioorthogonal reactions with thiols, enabling site-specific labeling of proteins. This property is particularly valuable for tracking biomolecular processes in living systems .

Several compounds share structural features with 6-amino-2-cyanobenzothiazole, including:

Compound NameStructure FeaturesUnique Properties
2-CyanobenzothiazoleLacks amino groupUsed in click chemistry for protein labeling
6-NitrobenzothiazoleContains nitro group instead of aminoPrecursor for various synthetic routes
D-LuciferinBioluminescent propertiesDirectly involved in bioluminescence
6-Amino-1,3-benzothiazoleSimilar benzothiazole structureDifferent biological activity profile

The uniqueness of 6-amino-2-cyanobenzothiazole lies in its dual functionality as both a reactive intermediate and a biological probe, making it a versatile tool in chemical biology and medicinal chemistry.

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

6-Amino-2-benzothiazolecarbonitrile

Dates

Modify: 2023-08-15

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